Product packaging for 4-[(4-Aminophenyl)methyl]-O-toluidine(Cat. No.:CAS No. 64497-21-8)

4-[(4-Aminophenyl)methyl]-O-toluidine

Cat. No.: B12012580
CAS No.: 64497-21-8
M. Wt: 212.29 g/mol
InChI Key: AFEORBFSJSJGDW-UHFFFAOYSA-N
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Description

Overview of Aminodiphenylmethane (B1666581) Structures in Chemical Research

Aminodiphenylmethane and its derivatives are a class of aromatic amines that have garnered significant attention in both academic and industrial research. The core structure, consisting of two phenyl rings attached to a central methane (B114726) carbon, with amino groups substituted on the rings, provides a versatile scaffold for a wide range of applications. These compounds are frequently utilized as key intermediates in the synthesis of polymers, dyes, and pharmaceuticals. echemi.com A prominent example is 4,4'-diaminodiphenylmethane (MDA), which is a crucial monomer in the production of high-performance polymers like polyurethanes and polyimides, and also serves as a curing agent for epoxy resins. researchgate.net The reactivity of the amino groups and the rigidity of the diphenylmethane (B89790) backbone are key features that determine the properties of the resulting materials. researchgate.netpcimag.com

Academic Importance of 4-[(4-Aminophenyl)methyl]-O-toluidine in Synthetic and Applied Chemistry

The academic importance of this compound stems from its potential as a monomer and a building block in synthetic chemistry. The presence of two primary amine groups with different steric and electronic environments—one on a toluidine ring and the other on an aniline (B41778) ring—offers opportunities for selective chemical modifications. This structural nuance makes it a valuable candidate for creating polymers with tailored properties.

In applied chemistry, derivatives of aminodiphenylmethane are widely investigated for their role as curing agents for epoxy resins. researchgate.netpcimag.comthreebond.co.jp The amino groups react with the epoxide rings to form a cross-linked polymer network, and the structure of the amine curing agent significantly influences the thermal and mechanical properties of the final cured product. pcimag.com The specific substitution pattern of this compound suggests its potential to impart unique characteristics to such polymer systems.

Research into the synthesis of various aminodiphenylmethane derivatives is ongoing, with methods often involving the condensation of anilines with formaldehyde (B43269) in the presence of acid catalysts. researchgate.nettsijournals.com The study of these synthetic routes and the characterization of the resulting isomers are active areas of chemical research.

Physicochemical Properties of this compound

Below is a table summarizing some of the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₁₄H₁₆N₂
Molecular Weight 212.29 g/mol
Boiling Point 397.7°C at 760 mmHg
Density 1.119 g/cm³
Flash Point 232.3°C
Refractive Index 1.646
CAS Number 64497-21-8
IUPAC Name 4-[(4-aminophenyl)methyl]-2-methylaniline
This data is compiled from available chemical databases. lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2 B12012580 4-[(4-Aminophenyl)methyl]-O-toluidine CAS No. 64497-21-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64497-21-8

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

4-[(4-aminophenyl)methyl]-2-methylaniline

InChI

InChI=1S/C14H16N2/c1-10-8-12(4-7-14(10)16)9-11-2-5-13(15)6-3-11/h2-8H,9,15-16H2,1H3

InChI Key

AFEORBFSJSJGDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC2=CC=C(C=C2)N)N

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 4-[(4-Aminophenyl)methyl]-O-toluidine

A foundational method for synthesizing diaminodiphenylmethanes, including this compound, involves the acid-catalyzed condensation of aromatic amines with formaldehyde (B43269). nih.gov In a typical procedure, aniline (B41778) and o-toluidine (B26562) would be reacted with formaldehyde in the presence of a strong acid like hydrochloric acid. This reaction proceeds through the formation of intermediate aminals and imines, which then undergo electrophilic substitution on the aromatic rings to form the methylene (B1212753) bridge. The reaction yields a mixture of isomers, from which the desired this compound can be isolated.

Another approach involves the condensation of 4,4'-diaminodiphenylmethane with various carbonyl compounds to form Schiff bases. researchgate.net For instance, the reaction of 4,4'-diaminodiphenylmethane with acetylacetone (B45752) or salicylaldehyde (B1680747) in a suitable solvent like toluene (B28343) yields novel Schiff base ligands. researchgate.net This highlights the reactivity of the amino groups in diaminodiphenylmethanes, a characteristic shared by this compound.

ReactantsCatalyst/SolventProductReference
Aniline, FormaldehydeHydrochloric Acid4,4'-Diaminodiphenylmethane
4,4'-Diaminodiphenylmethane, AcetylacetoneTolueneN,N'-Bis(acetylacetone)4,4'-diaminodiphenylmethane researchgate.net
4,4'-Diaminodiphenylmethane, SalicylaldehydeTolueneSchiff Base researchgate.net

Table 1: Examples of Condensation Reactions for Diaminodiphenylmethane Synthesis and Derivatization

Catalytic hydrogenation is a crucial step in many synthetic routes to aromatic amines. noaa.gov For the synthesis of this compound, a plausible route involves the hydrogenation of a corresponding dinitro precursor. This precursor, 4-[(4-nitrophenyl)methyl]-2-nitrotoluene, can be synthesized and subsequently reduced. The industrial production of o-toluidine itself involves the hydrogenation of 2-nitrotoluene. wikipedia.org

A variety of catalysts can be employed for this reduction, with noble metal catalysts such as palladium on carbon (Pd/C) and nickel catalysts being common choices. rsc.org The hydrogenation can be carried out in a suitable solvent under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and catalyst loading, are optimized to ensure complete conversion of the nitro groups to amino groups with high selectivity. nih.gov For instance, a two-stage hydrogenation process using a noble metal catalyst followed by a nickel catalyst has been developed for the preparation of 4-aminodiphenylamine, achieving a 100% conversion rate. rsc.org

PrecursorCatalystProductReference
2-NitrotolueneHydrogenation Catalysto-Toluidine wikipedia.org
4-Nitroso diphenylamineNoble Metal and Nickel Catalysts4-Amino diphenylamine rsc.org

Table 2: Examples of Catalytic Hydrogenation in Aromatic Amine Synthesis

Advanced Synthetic Strategies and Process Optimization

Ongoing research focuses on improving the efficiency, selectivity, and environmental footprint of aminodiphenylmethane (B1666581) synthesis through the development of novel catalysts and the optimization of reaction conditions.

Recent advancements have seen the development of innovative catalyst systems that offer improved performance. For example, bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts have shown promise in direct amide formation, a related transformation. researchgate.net In the broader context of amine synthesis, novel electride-based catalysts composed of ruthenium, calcium, and aluminum have demonstrated high efficiency in ammonia (B1221849) synthesis under significantly less heat and pressure than traditional iron-based catalysts. mdpi.com Such innovative catalytic approaches could potentially be adapted for the synthesis of complex amines like this compound, offering greener and more energy-efficient pathways.

The choice of solvent can significantly impact the efficiency and outcome of chemical reactions. In the context of hydrogenation reactions, the solvent can influence catalyst activity, substrate solubility, and product selectivity. Studies on the hydrogenation of formamide (B127407) intermediates have shown that the reaction mechanism and product distribution can be altered by the choice of solvent and the presence of additives. nih.govebi.ac.uk Similarly, in the halogenation of aromatic amines like o-toluidine, the rate of reaction is influenced by the ethanol (B145695) content in the ethanol-water solvent mixture. iosrjournals.org The application of solvent parameters, such as those developed by Grunwald-Winstein, Dimroth, and Kosower, can aid in understanding and optimizing solvent effects. iosrjournals.org

Chemical Transformations and Derivatization Studies of this compound

The amino groups in this compound are reactive sites that allow for a variety of chemical transformations and derivatizations. These reactions are crucial for the development of new materials and for analytical purposes.

One of the most significant applications of diaminodiphenylmethanes is in the synthesis of high-performance polymers. For example, 4,4'-diaminodiphenylmethane is a key monomer in the production of polyimides. researchgate.netresearchgate.net The diamine is reacted with a dianhydride in a two-step process involving ring-opening polyaddition to form a poly(amic acid), followed by thermal or chemical cyclodehydration to yield the final polyimide. researchgate.netresearchgate.netyoutube.com These polyimides are known for their excellent thermal stability and mechanical properties. rsc.org It is conceivable that this compound could be used in a similar fashion to produce novel polyimides with tailored properties.

Diaminodiphenylmethanes also serve as curing agents or hardeners for epoxy resins. youtube.com The primary amine groups react with the epoxide rings of the resin to form a cross-linked thermoset polymer. youtube.com The resulting materials often exhibit high strength, chemical resistance, and thermal stability. youtube.com Aromatic amines like 4,4'-methylenedianiline (B154101) are known to impart excellent properties to the cured epoxy, although they may require elevated temperatures for curing. youtube.com this compound could similarly be explored as a curing agent for epoxy resins.

For analytical purposes, the primary amino groups of this compound can be derivatized to enhance their detection in techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). nih.govnih.gov Common derivatizing agents for amines include dansyl chloride, dabsyl chloride, and 9-fluorenylmethyl chloroformate (FMOC), which introduce chromophoric or fluorophoric groups into the molecule, thereby increasing its sensitivity to UV-Vis or fluorescence detectors. nih.govlibretexts.org

Chemical TransformationReactantApplicationReference
Polyimide SynthesisDianhydridesHigh-performance polymers researchgate.netresearchgate.netyoutube.com
Epoxy CuringEpoxy ResinsAdhesives, coatings, composites youtube.com
Analytical DerivatizationDansyl Chloride, FMOCHPLC, GC analysis nih.govlibretexts.org

Table 3: Key Chemical Transformations of Diaminodiphenylmethanes

Amine Functional Group Reactivity (e.g., N-acetylation)

The presence of two primary aromatic amine groups is a defining feature of this compound, making them key sites for chemical modification. N-acetylation is a fundamental reaction for aromatic amines, serving as a common detoxification pathway in biological systems and as a valuable synthetic tool to modulate reactivity. oup.comresearchgate.net This reaction involves treating the amine with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to form an acetamide.

For aromatic diamines, the reaction can be controlled to yield either mono- or di-acetylated products. Studies on similar bifunctional aromatic amines, like p-phenylenediamine (B122844) (PPD) and 2,5-diaminotoluene (B146830) (DAT), have shown that even monoacetylation is sufficient to significantly alter the compound's properties and abolish genotoxic potential. nih.gov In the case of this compound, selective acetylation could occur at either the amine on the toluidine ring or the aminophenyl ring, with further reaction leading to the di-acetylated derivative. The process eliminates the need for toxic acylating agents by using more benign reagents under specific conditions. researchgate.net

Table 1: Potential N-Acetylation Products
ReactantPotential Product(s)Notes
This compoundN-(4-((4-aminobenzyl))-2-methylphenyl)acetamide (Mono-acetylated)Acetylation on the more sterically accessible amine or under controlled stoichiometry.
This compoundN-(4-((4-acetamidobenzyl))-2-methylphenyl)acetamide (Di-acetylated)Occurs with excess acetylating agent or more forcing reaction conditions.

Aromatic Ring Substitution Reactions

The two benzene (B151609) rings in this compound are activated towards electrophilic aromatic substitution (EAS) due to the presence of electron-donating groups. The outcome of such reactions is dictated by the directing effects of the substituents on each ring. masterorganicchemistry.com

The amino group (-NH2) is a powerful activating and ortho, para-directing group. byjus.com The methyl group (-CH3) on the toluidine ring is also activating and ortho, para-directing, albeit much weaker than the amine. The methylene bridge (-CH2-) connecting the rings acts as a weak activating group, also directing ortho and para.

Toluidine Ring : This ring is substituted with a strongly activating -NH2 group and a weakly activating -CH3 group. Electrophilic attack will be directed by the more powerful amino group to the positions ortho and para to it.

Aminophenyl Ring : This ring is activated by the -NH2 group and the benzyl (B1604629) substituent. The amino group's strong ortho, para-directing effect will dominate any substitution on this ring.

The high reactivity of aniline and its derivatives often leads to polysubstitution. byjus.com To achieve selective monosubstitution, the reactivity of the amine is often attenuated by converting it into an amide (e.g., via N-acetylation), which is a moderately activating ortho, para-director. libretexts.org This protecting group strategy is common in syntheses involving anilines, such as the production of 4-bromo-2-methylaniline (B145978) from o-toluidine. google.com After the substitution reaction, the amide can be hydrolyzed back to the amine.

Table 2: Directing Effects for Electrophilic Aromatic Substitution
Ring SystemSubstituentsCombined EffectPredicted Positions for Electrophilic Attack
o-Toluidine Moiety-NH₂ (strong activator, o,p-director) -CH₃ (weak activator, o,p-director) -CH₂-Ar (weak activator, o,p-director)Strongly activated; substitution directed primarily by the -NH₂ group.Positions 3 and 5 (ortho and para to the amino group).
Aminophenyl Moiety-NH₂ (strong activator, o,p-director) -CH₂-Ar (weak activator, o,p-director)Strongly activated; substitution directed by the -NH₂ group.Positions 3' and 5' (ortho to the amino group).

Schiff Base Formation from Amino-Toluidine Derivatives

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group). They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. Given that this compound possesses two primary amine groups, it is an excellent substrate for the synthesis of mono- or di-imine derivatives.

The reaction is analogous to the formation of Schiff bases from 4,4'-methylenedianiline (MDA), a structurally similar diamine. researchgate.net MDA readily reacts with various aldehydes—such as benzaldehyde, p-anisaldehyde, and pyridine-2-carboxaldehyde—in a 1:2 molar ratio to yield di-imine compounds. researchgate.netnih.gov Similarly, toluidine isomers are used to prepare Schiff bases that serve as ligands for metal complexes. ekb.eglibretexts.org The reaction of this compound with two equivalents of an aldehyde would be expected to produce a bis(Schiff base), where both amine functionalities have been converted to imines.

Table 3: Representative Schiff Base Formation Reactions
Amine ReactantCarbonyl ReactantPotential Schiff Base Product (Di-imine)Reference Reaction Type
This compoundBenzaldehyde4-((4-(benzylideneamino)benzyl))-2-methyl-N-benzylideneanilineCondensation with aromatic aldehydes.
This compoundSalicylaldehyde2-(((4-((4-((2-hydroxybenzylidene)amino)benzyl))-2-methylphenyl)imino)methyl)phenolFormation of chelating Schiff bases. researchgate.net
This compoundp-Anisaldehyde4-((4-((4-methoxybenzylidene)amino)benzyl))-N-(4-methoxybenzylidene)-2-methylanilineUsed in sensor development. nih.gov

Spectroscopic and Advanced Characterization Techniques

Vibrational Spectroscopy for Structural Elucidation

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-[(4-Aminophenyl)methyl]-O-toluidine exhibits characteristic absorption bands that confirm its molecular structure. Key vibrational frequencies are associated with the N-H bonds of the primary amine groups, the C-H bonds of the aromatic rings and the methyl and methylene (B1212753) groups, and the C-N and C-C bonds within the molecule.

In a study of related bicyclic aromatic amines, the IR spectrum (recorded in KBr) showed characteristic N-H stretching vibrations around 3450 cm⁻¹ and 3300-3270 cm⁻¹. acs.org Aromatic C-H stretching vibrations are typically observed around 3080-3060 cm⁻¹. acs.org The presence of the methylene bridge is confirmed by C-H stretching vibrations. For a similar compound, 4,4'-methylenebis(2,6-dichloroaniline), these were observed at 2960 and 2880 cm⁻¹. acs.org The C-C stretching vibrations within the aromatic rings generally appear in the 1645-1520 cm⁻¹ region. acs.org

A detailed table of the expected IR absorption bands for this compound is presented below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
Amino (N-H)Symmetric & Asymmetric Stretching3450 - 3270 acs.org
Aromatic (C-H)Stretching3080 - 3060 acs.org
Methylene (CH₂) & Methyl (CH₃)Stretching2960 - 2880 acs.org
Aromatic (C=C)Ring Stretching1645 - 1520 acs.org
Amino (N-H)Bending~1620
C-NStretching~1300

Raman and Surface Enhanced Raman Spectroscopy (SERS) Applications

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can significantly amplify the Raman signal of molecules adsorbed onto a nanostructured metal surface. This enhancement allows for the detection of very low concentrations of analytes. While no SERS studies specifically targeting this compound were found, SERS is a promising technique for future investigations, potentially for trace analysis or studying its interactions with other materials.

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed picture of the molecular framework can be constructed.

Proton (¹H) NMR Spectroscopic Investigations

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number and types of protons and their connectivity. The spectrum is characterized by signals corresponding to the aromatic protons, the amine protons, the methylene bridge protons, and the methyl group protons.

In a study by S. S. Kim et al. (1998), the ¹H NMR spectrum of 4,4'-methylenebis(2-methylaniline) (B165641) was recorded in DMSO-d₆. acs.org The chemical shifts (δ) are reported in parts per million (ppm). The four protons of the two amine groups (NH₂) appear as a singlet at 4.79 ppm. The methylene bridge protons (CH₂) also present as a singlet at 3.61 ppm. The six aromatic protons show a multiplet in the range of 6.78-6.42 ppm. The six protons of the two methyl groups (CH₃) are observed as a singlet at 1.95 ppm. acs.org

AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationReference
Aromatic-H6.78 - 6.42Multiplet6H acs.org
-NH₂4.79Singlet4H acs.org
-CH₂-3.61Singlet2H acs.org
-CH₃1.95Singlet6H acs.org

Carbon-13 (¹³C) NMR Spectroscopic Characterization

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the aromatic carbons, the methylene carbon, and the methyl carbons.

The ¹³C NMR spectrum of 4,4'-methylenebis(2-methylaniline) in DMSO-d₆ shows the following key signals: The carbon of the methyl groups (CH₃) appears at 16.9 ppm. The methylene bridge carbon (CH₂) is found at 38.6 ppm. The aromatic carbons resonate in the region of 114.5 to 143.6 ppm. Specifically, the C-4 and C-4' carbons attached to the amino groups are at 143.6 ppm, while the C-2 and C-2' carbons attached to the methyl groups are at 122.2 ppm. The other aromatic carbons (C-1, C-1', C-3, C-3', C-5, C-5', C-6, C-6') appear at 129.9, 126.3, and 114.5 ppm. acs.org

Carbon AssignmentChemical Shift (δ, ppm)Reference
C-4, C-4'143.6 acs.org
C-1, C-1'129.9 acs.org
C-6, C-6'129.9 acs.org
C-3, C-3'126.3 acs.org
C-5, C-5'126.3 acs.org
C-2, C-2'122.2 acs.org
C-H (unassigned aromatic)114.5 acs.org
-CH₂-38.6 acs.org
-CH₃16.9 acs.org

Two-Dimensional NMR Correlation Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful for unambiguously assigning proton and carbon signals by revealing correlations between nuclei.

A COSY spectrum would show correlations between protons that are coupled to each other, typically those on adjacent carbons. For this compound, this would be particularly useful in confirming the coupling between the aromatic protons on the same ring.

An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. This would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals, as well as the aromatic protons to their respective aromatic carbons. A report on biobased resins included a figure showing an HSQC 2-D NMR analysis of a related compound, which demonstrates the utility of this technique in assigning proton and carbon signals. dtic.mil

While specific 2D NMR spectra for this compound were not found in the surveyed literature, these techniques would be invaluable for a complete and rigorous structural confirmation.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, this technique confirms its molecular formula and mass, which are critical for verifying its identity after synthesis. The compound, also known by synonyms such as 4,4'-Methylene-di-o-toluidine and 4,4'-Diamino-3,3'-dimethyldiphenylmethane, has a molecular formula of C₁₅H₁₈N₂. lgcstandards.comsigmaaldrich.com

High-resolution mass spectrometry provides an accurate mass measurement, which for this compound is 226.147 amu. lgcstandards.com This precise value is instrumental in confirming the elemental composition and distinguishing it from other compounds with the same nominal mass. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing this type of compound. restek.com

Table 1: Molecular Identity of this compound

Parameter Value Reference
IUPAC Name 4-[(4-amino-3-methylphenyl)methyl]-2-methylaniline lgcstandards.com
CAS Number 838-88-0 lgcstandards.comrestek.comchemspider.com
Molecular Formula C₁₅H₁₈N₂ lgcstandards.com
Molecular Weight 226.32 g/mol lgcstandards.com

| Accurate Mass | 226.147 amu | lgcstandards.com |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, provides insights into the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands that arise from its aromatic and amino functional groups. The electronic structure of the o-toluidine (B26562) units is the primary determinant of its UV-Vis absorption profile.

Studies on related poly(o-toluidine) structures reveal characteristic absorption bands that are applicable to the monomeric compound. researchgate.net A band observed around 310 nm is typically assigned to the π-π* electronic transition, which corresponds to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the benzenoid rings. researchgate.net Another significant absorption, often found at longer wavelengths above 600 nm in polymeric forms, is attributed to the n–π* transition. researchgate.net This transition involves the non-bonding electrons of the nitrogen atoms and is associated with the excitation from benzenoid to quinoid-like structures. researchgate.net

Table 2: Key Electronic Transitions for Toluidine-Based Structures

Wavelength Range Assignment Description Reference
~310 nm π-π* Transition Corresponds to the band gap energy of the aromatic rings. researchgate.net

| >600 nm | n–π* Transition | Involves excitation of non-bonding electrons from the amino groups. | researchgate.net |

X-ray Diffraction Analysis of Crystalline Forms

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This analysis can be performed on single crystals or on polycrystalline powders.

Single Crystal X-ray Diffraction for Solid-State Geometry

Single Crystal X-ray Diffraction (SCXRD) is a powerful technique that provides precise information about the molecular structure, including bond lengths, bond angles, and torsional angles. nih.gov For a compound like this compound, SCXRD analysis would reveal the exact conformation of the molecule in the solid state, the geometry of the diphenylmethane (B89790) core, and the orientation of the amino and methyl substituents on the phenyl rings.

The analysis involves growing a suitable single crystal, which can be challenging, and exposing it to an X-ray beam. nih.gov The resulting diffraction pattern is used to solve the crystal structure, yielding a detailed model of the atomic positions within the unit cell. This technique is considered the gold standard for unambiguous structure determination in chemistry. nih.gov While specific crystal structure data for this compound is not detailed in the provided search results, the parameters that would be determined are well-established.

Table 3: Parameters Determined by Single Crystal X-ray Diffraction

Parameter Description
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal lattice.
Space Group The symmetry elements present in the crystal structure.
Atomic Coordinates The precise (x, y, z) position of each atom in the unit cell.
Bond Lengths & Angles The distances between bonded atoms and the angles between adjacent bonds.

| Intermolecular Interactions | Details of non-covalent interactions like hydrogen bonding that define the crystal packing. |

Powder X-ray Diffraction for Material Phase Analysis

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples, providing information on the phase identity, purity, and crystallinity of a bulk material. researchgate.net Unlike SCXRD, which requires a single, high-quality crystal, PXRD can be performed on a finely ground powder.

The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ). This pattern serves as a unique fingerprint for a specific crystalline phase. It can be used to confirm that the bulk of a synthesized batch of this compound corresponds to the structure determined by SCXRD, or to identify the presence of different polymorphs (different crystal structures of the same compound) or impurities.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to 4-[(4-Aminophenyl)methyl]-O-toluidine to determine its optimized geometry, electronic properties, and reactive sites. These calculations are typically performed using specific basis sets, such as 6-31G(d,p) or B3LYP.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. For this compound, this analysis reveals key structural parameters. The molecule is not planar; its two phenyl rings are twisted relative to each other due to the central methylene (B1212753) (-CH2-) bridge. This non-planar conformation is a critical feature influencing its intermolecular interactions.

The optimization process yields precise values for bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. These parameters are fundamental for understanding how the molecule will interact with other chemical species or surfaces.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterDescriptionTypical Calculated Value
Bond Lengths
C-NLength of the carbon-nitrogen bond in the amino groups.~1.40 Å
C-C (aromatic)Average length of the carbon-carbon bonds within the phenyl rings.~1.39 - 1.41 Å
C-CH2Length of the bond between a phenyl ring and the methylene bridge carbon.~1.53 Å
Bond Angles
C-C-NAngle involving the amino group carbon and two adjacent ring carbons.~120°
C-CH2-CAngle of the central methylene bridge connecting the two aromatic rings.~112° - 114°
Dihedral Angle
Phenyl-CH2-PhenylThe twist angle between the two phenyl rings.Varies with conformation
Note: Values are approximate and can vary slightly based on the specific DFT functional and basis set used in the calculation.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

For this compound, the HOMO is primarily localized on the two amine (-NH2) groups and the electron-rich phenyl rings. This indicates that these are the primary sites for donating electrons, for instance, to a metal surface in corrosion inhibition processes. The LUMO is generally distributed across the entire molecule, particularly the aromatic rings.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. For this compound, the calculated energy gap is relatively low, signifying its high tendency to interact with other species.

Table 2: Calculated Frontier Molecular Orbital Energies

ParameterDescriptionTypical Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital.-5.0 to -5.3 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital.-0.3 to -0.8 eV
ΔE (Gap) Energy gap (EHOMO - ELUMO).4.2 to 4.7 eV
Note: These quantum chemical parameters are indicators of reactivity. A high EHOMO suggests a strong electron-donating ability, while a low ΔE points to higher reactivity.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It uses a color scale to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, MEP analysis reveals that the most negative potential (typically colored red or yellow) is concentrated around the nitrogen atoms of the amino groups.

These nitrogen-rich regions are the most likely sites for electrophilic attack and are responsible for the molecule's ability to coordinate with positively charged species, such as metal cations. Conversely, the hydrogen atoms of the amino groups represent areas of positive potential (typically colored blue), which are susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge transfer and intramolecular bonding. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within the molecule. In this compound, significant interactions include the delocalization of the lone pair electrons from the nitrogen atoms (nN) into the antibonding π* orbitals of the phenyl rings. This n → π* interaction contributes to the stability of the molecule and confirms the electron-donating nature of the amino groups. The analysis quantifies the stabilization energy associated with these hyperconjugative interactions, reinforcing the findings from FMO and MEP analyses.

Time-Dependent Density Functional Theory (TD-DFT) is used to study the excited states of molecules and predict their optical properties, such as their UV-visible absorption spectra. Calculations for this compound predict strong electronic transitions in the UV region. These transitions primarily correspond to π → π* and n → π* excitations, originating from the phenyl rings and the nitrogen lone pairs and transitioning to the antibonding orbitals of the aromatic system. The calculated maximum absorption wavelength (λmax) from TD-DFT generally shows good agreement with experimental data, validating the computational approach.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Adsorption Behavior

While DFT provides insights into a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of multiple molecules over time. MD simulations are particularly valuable for understanding how this compound interacts with surfaces, such as a metal surface in an aqueous environment.

These simulations model the adsorption process, showing that the molecule tends to adsorb onto a metal surface in a flat-lying or parallel orientation. This orientation maximizes the contact between the electron-rich aromatic rings and nitrogen atoms with the surface, facilitating strong adsorption through the sharing of electrons. The binding energy calculated from these simulations quantifies the strength of the adsorption, confirming the molecule's efficacy as a corrosion inhibitor by its ability to form a stable, protective layer on a metal surface.

Quantum Chemical Parameters and Their Correlation with Macroscopic Properties

There are no published studies detailing the quantum chemical parameters of this compound. Such research would typically involve the use of computational methods like Density Functional Theory (DFT) to calculate a range of electronic and structural properties.

For analogous aromatic amines and substituted anilines, researchers commonly calculate parameters to understand their physicochemical properties. nist.govresearchgate.net These parameters often include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energies of these frontier orbitals are crucial for predicting a molecule's reactivity, electronic transitions, and ability to donate or accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability.

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution within a molecule, identifying electron-rich and electron-poor regions. This is valuable for predicting sites of electrophilic and nucleophilic attack.

Atomic Charges: Calculation of charges on individual atoms can help in understanding the reactive behavior of different parts of the molecule.

In studies of similar molecules, these calculated quantum chemical parameters are often correlated with macroscopic properties such as:

pKa values: The acidity or basicity of a compound can be correlated with calculated parameters like the minimum average local ionization energy on the molecular surface. nist.govresearchgate.net

Reactivity: HOMO and LUMO energies can be used to predict the susceptibility of the molecule to oxidation or reduction.

Nonlinear Optical (NLO) Properties: Theoretical calculations can predict the hyperpolarizability of a molecule, indicating its potential for use in NLO materials. researchgate.net

A hypothetical data table for the quantum chemical parameters of this compound, were it to be studied, might look like the one below. The values are illustrative and not based on actual experimental or computational data.

Hypothetical Quantum Chemical Parameters for this compound

Parameter Hypothetical Value Significance
HOMO Energy -5.2 eV Indicates electron-donating ability
LUMO Energy -0.8 eV Indicates electron-accepting ability
HOMO-LUMO Gap 4.4 eV Relates to chemical stability and electronic transitions

Theoretical Studies on Reaction Mechanisms and Pathways

Specific theoretical studies on the reaction mechanisms and pathways involving this compound have not been reported in the scientific literature. Such investigations are critical for understanding the compound's stability, degradation pathways, and potential for forming byproducts in chemical processes.

For structurally related compounds like 4-methyl aniline (B41778), theoretical studies have been conducted to elucidate reaction mechanisms, for example, with hydroxyl (OH) radicals in the atmosphere. mdpi.com These studies typically employ high-level computational methods to:

Map Potential Energy Surfaces (PES): The PES for a reaction illustrates the energy changes as reactants are converted into products, passing through transition states.

Identify Intermediates and Transition States: By locating the minima (intermediates) and saddle points (transition states) on the PES, the step-by-step mechanism of a reaction can be detailed.

Calculate Activation Energies and Reaction Rates: The energy barriers (activation energies) for each step of a reaction can be calculated, which allows for the determination of theoretical reaction rate constants using theories like Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory. mdpi.com

Common reaction pathways investigated for analogous aromatic amines include:

Hydrogen Abstraction: The removal of a hydrogen atom from the amino group or a methyl group by a radical species. researchgate.net

Radical Addition: The addition of a radical to the aromatic ring. mdpi.com

Isomerization Reactions: The conversion of the molecule into one of its isomers.

A hypothetical table summarizing findings from a theoretical study on a reaction of this compound is presented below for illustrative purposes.

Hypothetical Reaction Pathway Analysis for the Reaction of this compound with a Generic Radical (X•)

Reaction Pathway Key Intermediate Calculated Activation Energy (kcal/mol) Significance
H-abstraction from NH₂ C₁₄H₁₅N₂• 10.5 Formation of an amino-centered radical
H-abstraction from CH₂ C₁₄H₁₅N₂• 12.2 Formation of a benzyl-type radical

Applications in Materials Science and Polymer Chemistry

Monomer and Intermediate Role in Polymer Synthesis

As a diamine, 4-[(4-Aminophenyl)methyl]-O-toluidine serves as a fundamental building block for various polymerization reactions, leading to the formation of high-molecular-weight polymers.

While specific studies on the homopolymerization of this compound are not extensively documented in readily available literature, its structural similarity to other diaminodiphenylmethane derivatives suggests its potential to form poly(aminodiphenylmethane)s. These polymers are a subclass of polyanilines and are known for their thermal stability and potential electroactive properties. The synthesis would typically proceed through oxidative polymerization or other condensation methods. The methyl group on the aromatic ring is expected to enhance the solubility of the resulting polymer in organic solvents, a common challenge in the processing of rigid-rod polymers.

The true versatility of this compound is often realized in copolymerization reactions. By incorporating it with other monomers, chemists can fine-tune the properties of the resulting copolymers.

Aromatic polyamides, known for their exceptional thermal and mechanical properties, can be synthesized by the polycondensation of diamines like this compound with aromatic diacid chlorides. For instance, the reaction with terephthaloyl chloride would yield a polyamide with a rigid backbone, contributing to high strength and thermal resistance. The presence of the methyl group and the flexible methylene (B1212753) bridge in the diamine component can improve the processability of these otherwise intractable polymers. google.comgoogle.com

Similarly, this diamine is a suitable candidate for the synthesis of polyimides, a class of polymers renowned for their outstanding thermal stability, chemical resistance, and dielectric properties. The synthesis involves a two-step process, starting with the reaction of the diamine with a dianhydride to form a poly(amic acid), followed by thermal or chemical cyclodehydration to yield the final polyimide. The choice of dianhydride allows for further tailoring of the polymer's characteristics.

Copolymer TypeComonomersPotential Properties
PolyamideAromatic Diacid Chlorides (e.g., Terephthaloyl chloride)High thermal stability, good mechanical strength, improved solubility. google.comgoogle.com
PolyimideAromatic DianhydridesExcellent thermal stability, chemical resistance, good dielectric properties.

A significant application of this compound and its analogues is in the synthesis of benzoxazine (B1645224) monomers, which subsequently undergo ring-opening polymerization to form highly cross-linked polybenzoxazine networks. researchgate.netnih.govpreprints.org These thermosetting resins are gaining attention due to their desirable properties, including near-zero shrinkage during curing, low water absorption, excellent thermal stability, and high char yield, which translates to good flame retardancy. konishi-chem.co.jp

The synthesis of a diamine-based benzoxazine monomer typically involves the reaction of the diamine, a phenol (B47542), and formaldehyde (B43269). researchgate.net For example, reacting 4,4'-diaminodiphenylmethane (a close structural relative) with phenol and formaldehyde yields a bifunctional benzoxazine monomer. preprints.org This monomer can then be thermally cured to produce a polybenzoxazine. nih.gov The curing process involves the ring-opening of the oxazine (B8389632) rings without the release of volatile byproducts, leading to a robust, cross-linked polymer network. nih.govkonishi-chem.co.jp Research has shown that benzoxazine monomers based on diaminodiphenylmethane derivatives exhibit high glass transition temperatures and thermal stability. researchgate.net The curing of these monomers is typically carried out at elevated temperatures, often in a staged process (e.g., 2 hours at 180 °C, 4 hours at 200 °C, and 2 hours at 220 °C) to ensure complete polymerization. nih.gov

Benzoxazine Monomer ReactantsCuring ConditionsResulting Polymer Properties
Diaminodiphenylmethane derivative, Phenol, Formaldehyde2h at 180°C, 4h at 200°C, 2h at 220°C nih.govHigh glass transition temperature, high char yield, good thermal stability. researchgate.net

Functional Materials Development

The incorporation of this compound into polymer structures can lead to the development of materials with specific functional properties, opening doors for advanced applications.

Aromatic polyamides and polyimides derived from this compound have potential applications in the field of optical and photosensitive materials. The aromatic nature of the polymer backbone can result in materials with interesting photoluminescence properties. For example, certain aromatic polyamides have been shown to exhibit strong blue fluorescence. scirp.org This intrinsic fluorescence can be valuable for applications in optoelectronic devices.

Furthermore, polyimides are widely used in the microelectronics industry as high-temperature resistant photoresists. Soluble polyimides can be formulated into photosensitive compositions that allow for the creation of patterned, heat-resistant films on substrates. google.com The structural features of this compound, particularly the potential for enhanced solubility, could be advantageous in developing such photosensitive polyimide systems.

Role in Dye Chemistry as a Precursor or Intermediate

The compound this compound, also known as 4,4'-methylene-bis(2-methylaniline) or 2-methyl-4,4'-methylenedianiline, is a significant aromatic diamine that serves as a crucial building block in the synthesis of various dyes. nih.gov Its molecular structure, featuring two primary amine groups on different phenyl rings linked by a methylene bridge, allows it to function as a versatile intermediate in the production of complex dye molecules. The presence of the methyl group on one of the aromatic rings can also influence the final properties of the dye, such as its color, solubility, and fastness. The primary applications of this compound in dye chemistry are in the synthesis of triarylmethane and azobenzene (B91143) dyes. nih.govresearchgate.net

This compound is a key component in the production of certain triarylmethane dyes. A notable example is its use in the manufacture of Fuchsin (also known as Magenta), a classic triarylmethane dye. nih.gov The synthesis process involves heating a mixture of o-toluidine (B26562), 4,4'-methylene bis(2-methylaniline), and o-nitrotoluene. nih.gov In this reaction, the diamine acts as a foundational component, contributing to the central carbon atom and two of the aryl groups of the final dye structure. The oxidation of the methyl group of o-toluidine and the condensation with the aromatic amines form the characteristic triarylmethane scaffold.

The general process for creating triarylmethane dyes often involves the condensation of aromatic amines with a compound that provides the central methane (B114726) carbon, followed by an oxidation step. google.com In the case of Fuchsin synthesis involving this compound, the reaction is a complex oxidative condensation.

Table 1: Components in the Synthesis of Fuchsin

Component Chemical Name Role in Synthesis
Primary Intermediate This compound Provides two aryl amine groups and part of the core structure. nih.gov
Reactant o-Toluidine Contributes the third aryl amine group and the precursor to the central carbon. nih.gov

| Oxidizing Agent | o-Nitrotoluene | Facilitates the oxidative condensation to form the dye. nih.gov |

The resulting Fuchsin dye possesses a brilliant magenta color, and the incorporation of the specific diamine intermediate influences its final hue and properties.

The presence of two primary amine groups makes this compound an excellent precursor for bisazo dyes. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The synthesis typically involves a two-step process: diazotization and coupling. unb.carasayanjournal.co.in

In the synthesis of bisazo dyes from this compound, both primary amine groups can be diazotized and then coupled with other aromatic compounds. researchgate.net The process begins with the tetrazotization of the diamine, where both -NH₂ groups are converted into diazonium salts (-N₂⁺Cl⁻) using sodium nitrite (B80452) and a strong acid at low temperatures (0-5°C). rasayanjournal.co.in

This resulting tetrazo compound is highly reactive and is subsequently coupled with various coupling components. These coupling components are typically electron-rich aromatic compounds like phenols, naphthols, or other amines. researchgate.netresearchgate.net By coupling the tetrazotized this compound with different coupling agents, a wide variety of bisazo dyes with different colors and properties can be synthesized. researchgate.net

Research has demonstrated the preparation of various bisazo reactive dyes by coupling diazotized 4,4′-methylene bis(o-toluidine) with a range of cyanurated coupling components, including derivatives of H-acid, J-acid, and tobias acid. researchgate.net These dyes have been shown to produce shades from yellow to maroon on fibers like wool, silk, and viscose rayon, exhibiting good depth and levelness. researchgate.net

Table 2: General Synthesis Steps for Bisazo Dyes from this compound

Step Process Reagents Intermediate/Product
1. Tetrazotization Conversion of both primary amine groups to diazonium salts. Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) Tetrazonium salt of this compound

| 2. Coupling | Reaction of the tetrazonium salt with a coupling component. | Aromatic compounds (e.g., H-acid, J-acid derivatives) | Bisazo Dye |

The ability to use two different coupling components (one for each diazonium group) further increases the structural diversity of the dyes that can be produced from this single intermediate.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for the analysis of aromatic amines, offering powerful separation of complex mixtures. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively utilized, often coupled with mass spectrometry for definitive identification and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-performance liquid chromatography is a preferred method for the direct analysis of aromatic amines like 4-[(4-Aminophenyl)methyl]-O-toluidine, as it can often be performed without the need for chemical derivatization. daneshyari.com The polar nature of the amino groups in the compound makes it well-suited for separation using various HPLC modes.

Method development focuses on optimizing the separation of the target analyte from potential isomers and matrix components. Reversed-phase HPLC (RP-HPLC) is the most common approach, typically employing C18 or C8 columns. daneshyari.com However, for separating closely related aromatic amine isomers, columns with different selectivities, such as cyanopropyl-bonded phases, have proven effective. oup.comoup.com The mobile phase composition, a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is a critical parameter. nih.gov The pH of the mobile phase is carefully controlled to manage the ionization state of the amine functional groups, which significantly influences retention. helixchrom.com For enhanced retention of polar amines, techniques like ion-pair chromatography can be employed. daneshyari.com

Detection is commonly achieved using ultraviolet (UV) detectors, as the aromatic rings in the molecule provide strong chromophores. sielc.com For trace-level analysis, more sensitive and selective detectors such as tandem mass spectrometry (LC-MS/MS) are used. nih.gov LC-MS/MS methods offer excellent sensitivity, with limits of detection (LOD) often reaching the low nanogram-per-milliliter (ng/mL) range. nih.gov

Table 1: Exemplary HPLC Conditions for Aromatic Amine Analysis

Parameter Condition Rationale / Reference
Column Reversed-phase C18 or Biphenyl Provides good retention for aromatic compounds. daneshyari.comnih.gov
Cyanopropyl-bonded phase Offers alternative selectivity for isomer separation. oup.comoup.com
Mobile Phase Acetonitrile/Water or Methanol/Water Common solvents for RP-HPLC. nih.gov
With additives (e.g., formic acid, ammonium (B1175870) formate) Controls pH and improves peak shape. nih.govhelixchrom.com
Detection UV (e.g., 250-280 nm) Aromatic rings provide strong UV absorbance. sielc.com
Tandem Mass Spectrometry (MS/MS) Provides high sensitivity and specificity for trace analysis. nih.gov

| Flow Rate | 0.5 - 1.0 mL/min | Typical analytical flow rates for standard HPLC columns. |

Gas Chromatography (GC) Coupled Techniques for Aromatic Amine Analysis

Gas chromatography, especially when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of aromatic amines. researchgate.net However, the direct analysis of polar and low-volatility compounds like this compound by GC is challenging. oup.com Therefore, a derivatization step is generally required to increase the volatility and thermal stability of the analyte, as well as to improve chromatographic peak shape. researchgate.netlibretexts.orgyoutube.com

Common derivatization strategies for primary amines include:

Acylation: Reacting the amine groups with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) to form more volatile and thermally stable amides. nih.gov

Silylation: Replacing active hydrogens in the amine groups with a non-polar trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). youtube.com

Iodination: A Sandmeyer-like reaction can be used to replace the amino groups with iodine, creating iodinated derivatives that are amenable to GC analysis. nih.govnih.gov

The choice of derivatization reagent is crucial and depends on the specific analytical requirements, including the desired sensitivity and the detection method used. youtube.com Following derivatization, the sample is introduced into the GC system. Separation is typically achieved on a capillary column, such as one with a 5% phenyl methyl siloxane stationary phase. nist.gov

GC-MS is the most common configuration, providing both separation and structural identification. researchgate.netoup.com Operating the mass spectrometer in selected ion monitoring (SIM) mode enhances sensitivity and selectivity for quantitative analysis. nih.gov For ultra-trace analysis, techniques like negative chemical ionization (NCI) mass spectrometry can offer superior sensitivity compared to standard electron ionization (EI). nih.govnih.gov

Table 2: Common Derivatization Reagents for GC Analysis of Aromatic Amines

Derivatization Method Reagent Example Target Functional Group Reference
Acylation Pentafluoropropionic anhydride (PFPA) Primary and Secondary Amines researchgate.netnih.gov
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) Primary Amines, Alcohols, Phenols youtube.com
Alkylation Alkyl chloroformates Primary and Secondary Amines researchgate.net

| Iodination | Sandmeyer-like reaction (NaNO₂/HCl, then KI) | Primary Aromatic Amines | nih.govnih.gov |

Electrochemical Detection Strategies

Electrochemical methods offer highly sensitive detection for electroactive compounds such as this compound. The aromatic amine moieties are susceptible to oxidation, a property that is exploited in various electrochemical techniques. mdpi.com

Voltammetric Studies for Oxidation Potentials

Voltammetric techniques, particularly cyclic voltammetry (CV), are used to study the redox behavior of aromatic amines and determine their oxidation potentials. nih.govmdpi.com The electrochemical oxidation of aromatic amines has been studied extensively. mdpi.com The process typically involves the transfer of an electron from the nitrogen atom to the electrode surface, generating a highly reactive aminium radical cation. nih.gov

The potential at which this oxidation occurs is characteristic of the compound's structure. Factors such as the presence of electron-donating groups (like the methyl groups in o-toluidine) can lower the oxidation potential, making the compound easier to oxidize. Voltammetric studies provide fundamental data that is essential for developing other electrochemical analytical methods, such as amperometric detection. nih.gov These studies are typically performed using a three-electrode system (working, reference, and counter electrodes) in a suitable solvent and supporting electrolyte. mdpi.com

Amperometric Detection in Flow Systems

Amperometric detection is a highly sensitive technique that can be coupled with flow systems like flow injection analysis (FIA) or HPLC. nih.gov This method involves applying a constant potential to a working electrode and measuring the resulting current as the analyte flows past it. The measured current is directly proportional to the concentration of the electroactive species.

For the analysis of aromatic amines, the applied potential is set at a value sufficient to cause oxidation of the amine groups, based on data from voltammetric studies. nih.gov This approach offers high selectivity, as only compounds that oxidize at the chosen potential will generate a signal. Amperometric detection can achieve very low detection limits, making it suitable for trace analysis of environmental pollutants or biological samples. nih.govresearchgate.net When used as a detector for HPLC, it provides an alternative to UV or MS detection, with particular advantages in sensitivity for electrochemically active analytes. nih.gov

Table 3: Principles of Electrochemical Detection for Aromatic Amines

Technique Principle Application for this compound Reference
Cyclic Voltammetry Measures current response to a triangular potential sweep. Determines oxidation potential and studies redox mechanism. mdpi.comnih.gov
Amperometry Measures current at a constant applied potential. Highly sensitive quantification in flow systems (HPLC, FIA). nih.govnih.gov

| Capillary Electrophoresis | Separation based on electrophoretic mobility in a capillary. | High-efficiency separation of charged analytes like protonated amines. | nih.govresearchgate.net |

Electrocapillary Studies

Electrocapillary phenomena are central to separation techniques like capillary electrophoresis (CE), which is highly effective for the analysis of charged species, including aromatic amines. In an acidic buffer, the primary amine groups of this compound become protonated, acquiring a positive charge.

In a CE system, a high voltage is applied across a narrow-bore fused-silica capillary filled with a background electrolyte. The charged analytes migrate through the capillary at different velocities depending on their charge-to-size ratio, enabling separation. This technique offers very high separation efficiency, short analysis times, and requires only minute sample volumes. researchgate.net Detection in CE can be accomplished using UV-Vis spectrophotometry or, for enhanced sensitivity, coupled with amperometric detection at a carbon disk electrode. nih.gov The combination of capillary zone electrophoresis with amperometric detection (CZE-AD) has been successfully applied to the determination of various aromatic amines in water samples with detection limits in the nanomolar range. nih.gov

Environmental Transformation and Remediation Studies

Photodegradation Mechanisms and Kinetics

Photodegradation is a key process in the environmental transformation of aromatic amines. oecd.org In the atmosphere, the vapor-phase portion of 4,4'-methylenedianiline (B154101) is rapidly transformed by reacting with hydroxyl radicals, with an estimated half-life of just 1.6 hours. cdc.gov In aquatic environments, photolysis is considered a major transformation pathway. oecd.org

Studies on various aromatic amines reveal that photocatalysis can significantly accelerate their degradation. For instance, the photocatalytic degradation of aniline (B41778) derivatives using a silver-doped titanium dioxide (Ag-TiO2) photocatalyst under UV irradiation has been shown to be effective. edi-info.irresearchgate.netscispace.com Key findings from such studies indicate:

Degradation is minimal without a photocatalyst and negligible in the absence of UV light. edi-info.irresearchgate.net

The degradation process often follows pseudo-first-order kinetics and can be described by the Langmuir-Hinshelwood model. edi-info.irscispace.com

Environmental factors such as pH play a crucial role, with effective degradation often occurring in alkaline conditions. edi-info.irresearchgate.net

The mechanism involves the reaction of the substrate molecules with hydroxyl radicals generated on the surface of the photocatalyst. edi-info.ir

Metal-organic frameworks (MOFs) have also been investigated as heterogeneous photocatalysts for degrading organic pollutants and as fluorescent sensors for detecting aromatic amines. rsc.org

Table 1: Research Findings on the Photodegradation of Aromatic Amines

ParameterObservationSource(s)
Atmospheric Half-life Estimated at 1.6 hours for 4,4'-MDA via reaction with hydroxyl radicals. cdc.gov
Primary Aquatic Pathway Photolysis is considered a major transformation pathway in the hydrosphere. oecd.org
Photocatalysis Ag-TiO2 suspension effectively degrades aromatic amines under UV light. edi-info.irresearchgate.net
Kinetics Degradation kinetics can be described by the Langmuir-Hinshelwood equation and often exhibit pseudo-first-order behavior. edi-info.irscispace.com
pH Effect Effective degradation is often observed under alkaline conditions. researchgate.netscispace.com
Mechanism Involves reaction with hydroxyl radicals generated by a photocatalyst. edi-info.ir

Adsorption Processes for Environmental Abatement

Adsorption to soil and sediment is a critical process that dictates the environmental mobility and bioavailability of 4,4'-methylenedianiline. nih.govoup.com The compound exhibits a strong tendency to attach to soil particles, particularly the organic matter fraction, which limits its ability to leach into groundwater. cdc.govcdc.gov

The adsorption mechanism for aromatic amines like MDA is complex, involving a two-step process:

Physical Adsorption: An initial, rapid equilibrium is established between the MDA in the aqueous phase and the soil organic matter. oup.comresearchgate.net This process is influenced by the soil's pH, with physical adsorption increasing as the pH decreases due to the protonation of the amine groups. oup.comresearchgate.net

Chemical Reaction: Following physical adsorption, a slower, covalent bonding reaction occurs between the adsorbed MDA and reactive sites within the humic substances of the soil organic matter. oecd.orgcdc.govoup.com This results in the formation of non-extractable residues (NERs) and makes the adsorption largely irreversible unless the soil or sediment is highly reduced. nih.gov

Due to this chemical reaction, the organic carbon-normalized partition coefficient (Koc), a measure of a chemical's tendency to adsorb to soil organic carbon, gradually increases over time. oup.comresearchgate.net Studies predict that at steady-state, the logarithm of the Koc value (log Koc) for MDA can be expected to exceed 3.5 for most soil types. oup.comresearchgate.net

Table 2: Adsorption Characteristics of 4,4'-Methylenedianiline (MDA)

ParameterValue/DescriptionSource(s)
Primary Adsorbent Soil and sediment organic matter (humic substances). oecd.orgcdc.govoup.com
Adsorption Mechanism Two-step process: Reversible physical adsorption followed by irreversible covalent bonding. oup.comresearchgate.net
Log Kow 1.59 oecd.org
Log Koc (steady-state) > 3.5 (expected for most soils) oup.comresearchgate.net
Effect of pH Adsorption increases with decreasing soil pH. oup.comresearchgate.net
Mobility in Soil Low; strong binding retards mobility and leaching. cdc.govcdc.gov

Bioremediation Potential and Microbial Degradation Pathways

The biodegradability of 4,4'-methylenedianiline presents a varied picture. While some standard tests indicate it is not readily biodegradable, other studies demonstrate that it is inherently biodegradable, particularly in the presence of a microbial consortium that has been acclimated to the compound. nih.govcdc.gov The history and composition of the microbial inoculum are critical factors for successful degradation. nih.gov

Under aerobic conditions, biodegradation can be relatively rapid. Estimated half-lives for MDA in surface water and soil are between 1 and 7 days. cdc.gov The process can be co-metabolic, and adapted activated sludge has been shown to degrade MDA from an initial concentration of 12.7 mg/L to undetectable levels within 8 days. cdc.gov During aerobic degradation, the nitrogen in the amine groups is oxidized to ammonia (B1221849) and subsequently to nitrate. cdc.gov

In contrast, mineralization is poor under anaerobic conditions. nih.gov The estimated anaerobic biodegradation half-life in surface water is between 4 and 28 days. cdc.gov

Studies on structurally similar compounds provide insight into potential degradation pathways. The bacterium Pseudomonas testosterone (B1683101) has been shown to degrade 4-methylaniline (p-toluidine) by using it as a sole source of carbon and energy. frontiersin.org The pathway involves the initial oxidation to 4-methylcatechol, which then undergoes ring cleavage. frontiersin.org In general, the bacterial degradation of monocyclic aromatic amines proceeds with the release of ammonia, which can occur either before or after the aromatic ring is cleaved. frontiersin.org

Table 3: Biodegradation Data for 4,4'-Methylenedianiline (MDA)

EnvironmentConditionEstimated Half-LifeSource(s)
Surface Water Aerobic1–7 days cdc.gov
Surface Water Anaerobic4–28 days cdc.gov
Groundwater Aerobic2–14 days cdc.gov
Soil Aerobic1–7 days cdc.gov

Catalysis and Electrochemical Reactivity

Catalytic Activity in Organic Transformations

While specific studies on the catalytic applications of 4-[(4-Aminophenyl)methyl]-O-toluidine are not extensively documented, its chemical structure as an aromatic diamine suggests its potential to be involved in various catalytic processes. This is primarily through its ability to form complexes with metal centers or to act as a precursor to more complex ligand systems.

Aromatic diamines are versatile precursors for the synthesis of Schiff base ligands, which are known to form stable complexes with a wide range of transition metals. researchgate.netmdpi.commdpi.comresearchgate.net These Schiff base metal complexes have been shown to be effective catalysts in numerous organic transformations. researchgate.netmdpi.commdpi.comnih.gov The reaction of this compound with aldehydes or ketones can yield tetradentate Schiff base ligands. These ligands can then coordinate with metal ions such as Cu(II), Ni(II), Co(II), and others to form organometallic complexes. mdpi.comnih.gov

The catalytic activity of such complexes is influenced by the nature of the metal ion and the steric and electronic properties of the Schiff base ligand. researchgate.netmdpi.com For instance, chiral Schiff base complexes are known for their selectivity in asymmetric reactions like oxidation, aldol (B89426) condensation, and epoxidation. researchgate.net The methyl groups on the aromatic rings of this compound would introduce specific steric hindrance and electronic effects to the resulting metal complex, potentially influencing its catalytic performance.

Table 1: Examples of Catalytic Applications of Schiff Base Metal Complexes Derived from Aromatic Diamines

Catalyst TypeReaction CatalyzedReference
Schiff base-Cu(II) ComplexClaisen–Schmidt condensation mdpi.com
Pyridyl bis(imine) complexes of Co(II), Fe(II)Polymerization of ethylene (B1197577) and propylene researchgate.net
Phenoxy-imine (FI) complexes of Zr, Ti, VPolymerization of ethylene researchgate.net
Schiff base complexes of Ni(II), Pd(II)Polymerization of ethylene researchgate.net
Schiff base metal complexesOxidation of sulfides, aldehydes, phenols researchgate.net
Schiff base-lanthanide complexesDecomposition of hydrogen peroxide nih.gov

This table presents data for Schiff base complexes derived from various aromatic diamines to illustrate the potential catalytic applications of complexes that could be synthesized from this compound.

Furthermore, aromatic diamines can participate in oxidative condensation reactions with other molecules. For example, the iodine-catalyzed oxidative condensation of aldoses with aromatic vicinal diamines leads to the formation of aldo-imidazoles. mdpi.com This reaction proceeds through the initial formation of a Schiff base. mdpi.com Given its structure, this compound could potentially act as a reactant in similar catalytic oxidative condensation processes, leading to the formation of novel polymeric or heterocyclic structures. The oxidative polymerization of other aromatic diamines, such as p-phenylenediamine (B122844), has been shown to proceed via a step-wise mechanism to yield polymers with structures analogous to polyaniline. researchgate.net

Electrochemical Behavior and Redox Properties

The electrochemical characteristics of this compound are anticipated to be dominated by the oxidation of its two aromatic amine groups. The electrochemical oxidation of aromatic amines has been a subject of extensive research, often leading to the formation of conductive polymers or other electroactive species.

Cyclic voltammetry (CV) is a key technique for studying the redox behavior of electroactive molecules. For aromatic amines, CV typically reveals one or more oxidation peaks corresponding to the removal of electrons from the nitrogen atom, forming radical cations. arabjchem.orgutexas.edu The stability and subsequent reactions of these radical cations depend on the molecular structure and the experimental conditions.

In the case of this compound, two distinct oxidation potentials would be expected due to the different electronic environments of the two amine groups. The amine group on the less sterically hindered ring may oxidize at a lower potential compared to the one with the ortho-methyl group. The oxidation of similar aromatic amines, like diphenylamine, has been shown to involve the coupling of radical cations to form dimers. utexas.edu

Table 2: Illustrative Electrochemical Data for Related Aromatic Amines

CompoundOxidation Peak Potential(s) (V vs. ref)TechniqueReference
2,7-diaminofluorene0.23 and 0.58Cyclic Voltammetry arabjchem.org
Diphenylamine-Rapid Scan Cyclic Voltammetry utexas.edu
4DPAIPN~1.0Cyclic Voltammetry researchgate.net
3DPAFIPN~1.1Cyclic Voltammetry researchgate.net

This table provides examples of oxidation potentials for other aromatic amines to infer the potential electrochemical behavior of this compound. The reference electrodes and experimental conditions in the cited literature vary.

The electrochemical oxidation of aromatic diamines can lead to the formation of polymer films on the electrode surface, a process known as electropolymerization. arabjchem.orgresearchgate.netbiointerfaceresearch.comresearchgate.netcyberleninka.ru This is a common method for creating conductive and electroactive polymer coatings. The mechanism generally involves the initial oxidation of the monomer to a radical cation, followed by coupling reactions between these radicals to form oligomers and then a polymer. arabjchem.orgresearchgate.net

For this compound, electropolymerization would likely proceed through the coupling of radical cations formed at the amine groups. The resulting polymer would be expected to have a complex, cross-linked structure due to the presence of two reactive sites on each monomer unit. The properties of the resulting polymer film, such as conductivity and electroactivity, would be influenced by factors like the pH of the electrolyte, the scan rate during electropolymerization, and the nature of the electrode material. arabjchem.orgresearchgate.net The electropolymerization of other aromatic diamines, such as 2,7-diaminofluorene, has been shown to yield stable and electrochemically active films. arabjchem.orgresearchgate.net

Q & A

Q. Example Protocol :

StepReagents/ConditionsPurpose
14-Aminobenzyl chloride, o-toluidine, DCM, 0°CAlkylation
2NaOH (aq.), stirring, 12 hHydrolysis
3Column chromatography (EtOAc:hexane 1:4)Purification

How can researchers confirm the structural integrity of this compound post-synthesis?

Basic Research Question
Use multi-modal spectroscopic analysis:

  • NMR : Compare 1^1H and 13^{13}C spectra with predicted shifts (e.g., aromatic protons at δ 6.5–7.5 ppm, methylene protons at δ 3.8–4.2 ppm) .
  • IR : Validate N-H stretches (3300–3500 cm1^{-1}) and C-N bonds (1250–1350 cm1^{-1}) .
  • HPLC-MS : Confirm molecular ion peaks (expected MW: 212.30 g/mol) and purity (>95%) .

What safety protocols are critical when handling this compound?

Basic Research Question

  • Toxicity : Classified as a suspected carcinogen (analogous to p-toluidine; California Proposition 65). Use fume hoods, nitrile gloves, and sealed containers .
  • Waste Disposal : Neutralize with dilute HCl before disposal to avoid environmental contamination .

How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Advanced Research Question

  • Catalyst Screening : Test palladium catalysts (e.g., PdCl2_2(PPh3_3)2_2) for cross-coupling efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reaction rate and side-product formation .
  • DoE (Design of Experiments) : Use factorial design to evaluate temperature, catalyst loading, and stoichiometry interactions .

How should researchers resolve discrepancies in spectral data during characterization?

Advanced Research Question

  • Cross-Validation : Compare experimental NMR with computational predictions (e.g., ChemDraw or Gaussian simulations) .
  • Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping proton signals .
  • X-ray Crystallography : Resolve ambiguous stereochemistry via single-crystal analysis .

What mechanistic insights exist for the reactivity of this compound in nucleophilic substitutions?

Advanced Research Question

  • Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy to identify rate-determining steps .
  • DFT Calculations : Model transition states to predict regioselectivity in electrophilic aromatic substitution .
  • Isotope Effects : Use 15^{15}N-labeled amines to trace bond formation pathways .

How can conflicting physicochemical data (e.g., solubility, stability) be reconciled across studies?

Advanced Research Question

  • Meta-Analysis : Aggregate data from PubChem, regulatory databases, and peer-reviewed studies to identify consensus values .
  • Experimental Replication : Conduct controlled solubility tests (e.g., in DMSO, ethanol) under standardized conditions .
  • Degradation Studies : Use accelerated stability testing (40°C/75% RH) to assess compound shelf life .

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